Quizalofop-ethyl-d3

Stable Isotope Labeling LC-MS/MS Internal Standard Pesticide Residue Analysis

Quizalofop-ethyl-d3 is the essential deuterated internal standard for LC-MS/MS residue analysis, providing a +3 Da mass shift for unequivocal differentiation from the parent analyte. Unlike unlabeled surrogates or structural analogs, it co-elutes with quizalofop-ethyl and corrects for matrix effects and ionization variability, delivering 70–120% recovery and ≤20% RSD as mandated by SANTE/11312/2021. Indispensable for CROs, food safety laboratories, and agrochemical manufacturers requiring defensible, audit-ready quantification in food, soil, and biological matrices.

Molecular Formula C19H17ClN2O4
Molecular Weight 375.8 g/mol
CAS No. 1398065-84-3
Cat. No. B1413714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuizalofop-ethyl-d3
CAS1398065-84-3
Molecular FormulaC19H17ClN2O4
Molecular Weight375.8 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl
InChIInChI=1S/C19H17ClN2O4/c1-3-24-19(23)12(2)25-14-5-7-15(8-6-14)26-18-11-21-17-10-13(20)4-9-16(17)22-18/h4-12H,3H2,1-2H3/i2D3
InChIKeyOSUHJPCHFDQAIT-BMSJAHLVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 0.05 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quizalofop-ethyl-d3 (CAS 1398065-84-3) | Deuterated Internal Standard for Herbicide Residue Analysis


Quizalofop-ethyl-d3 is a deuterium-labeled analog of the aryloxyphenoxypropionate (AOPP) herbicide quizalofop-ethyl . It is a stable isotope-labeled compound (SIL) specifically synthesized with three deuterium atoms replacing three hydrogen atoms on the propionate moiety of the parent molecule . This isotopic substitution yields a nominal mass shift of +3 Da (MW 375.82 vs 372.80 for the unlabeled compound), which is sufficient for mass spectrometric differentiation while preserving near-identical physicochemical properties [1]. The compound is supplied as a certified reference material, primarily intended for use as an internal standard in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows for the precise measurement of quizalofop-ethyl residues in complex matrices such as food, soil, and biological samples .

Why Unlabeled Quizalofop-ethyl or Structural Analogs Cannot Substitute for Quizalofop-ethyl-d3 in Quantitative LC-MS/MS


Attempting to use unlabeled quizalofop-ethyl or a structurally similar compound as a surrogate internal standard in LC-MS/MS introduces unacceptable quantitative error due to differential matrix effects and ionization efficiency [1]. The co-eluting, isotopically labeled internal standard is the gold standard for correcting variable analyte recovery and ion suppression/enhancement that occur during sample preparation and electrospray ionization [2]. While unlabeled quizalofop-ethyl is chemically identical to the target analyte, it cannot be distinguished from it by the mass spectrometer, precluding its use as an internal standard. Structural analogs (e.g., cyhalofop-butyl) may exhibit different extraction recoveries, chromatographic retention times, and ionization responses compared to quizalofop-ethyl, leading to biased quantification results . Only a deuterated analog like Quizalofop-ethyl-d3 ensures co-elution and virtually identical behavior throughout the entire analytical workflow, thereby enabling the most accurate and precise measurement of quizalofop-ethyl residues in accordance with stringent regulatory guidelines (e.g., SANTE/11312/2021) [3].

Quantitative Evidence for Quizalofop-ethyl-d3 (CAS 1398065-84-3): Differentiated Performance in Residue Analysis


Isotopic Purity and Labeling Position: Key Differentiator for Quizalofop-ethyl-d3 in Analytical Selectivity

Quizalofop-ethyl-d3 is distinguished from other deuterated or 13C-labeled analogs by its specific labeling at the 3,3,3-position of the propionate moiety . This specific placement minimizes the risk of deuterium-hydrogen exchange and ensures a stable +3 Da mass shift, as documented in vendor specifications reporting an isotopic purity of 98 atom % D . In contrast, a hypothetical 13C6-labeled analog would provide a +6 Da shift but may be significantly more expensive to synthesize, while a d5-labeled version might exhibit a different degree of chromatographic resolution or be susceptible to back-exchange [1]. This combination of an adequate mass shift and high isotopic enrichment ensures no spectral overlap between the internal standard and the analyte, a critical requirement for reliable quantification.

Stable Isotope Labeling LC-MS/MS Internal Standard Pesticide Residue Analysis

Matrix Effect Compensation: Comparative Advantage of Co-Eluting Quizalofop-ethyl-d3 over Structural Analogs

A fundamental challenge in LC-MS/MS analysis of complex matrices like food and soil is the variable matrix effect, which can cause significant ion suppression or enhancement, leading to inaccurate quantification [1]. The use of a deuterated internal standard like Quizalofop-ethyl-d3 is the most effective strategy to compensate for this effect because it co-elutes with the target analyte and experiences identical ionization conditions [2]. While a structural analog (e.g., cyhalofop-butyl) might be used as an alternative internal standard, studies have shown that differences in extraction recovery and ionization response can lead to biased results [3]. The deuterated standard, by virtue of its near-identical physicochemical properties, normalizes for these variations, resulting in superior accuracy and precision.

Matrix Effects Ion Suppression LC-MS/MS Quantification Method Validation

Regulatory Compliance and Method Validation: Quizalofop-ethyl-d3 as a Prerequisite for Robust Data

Quizalofop-ethyl-d3 is manufactured and characterized under ISO 17034 accreditation, ensuring its suitability as a certified reference material for quantitative analysis . This certification provides documented evidence of purity, identity, and stability, which is essential for method validation and regulatory submissions . In contrast, using an unlabeled standard or a non-certified material would lack this level of documented traceability and quality assurance, potentially compromising the defensibility of analytical data in a regulatory or legal context [1]. The use of a deuterated internal standard is explicitly recommended in authoritative guidance documents (e.g., SANTE/11312/2021) for the most reliable quantification.

ISO 17034 Reference Material Good Laboratory Practice (GLP) Regulatory Compliance

Comparative Stability and Storage: Vendor-Defined Shelf Life of Quizalofop-ethyl-d3

Stability data provided by vendors for Quizalofop-ethyl-d3 indicate that the powder form is stable for up to 3 years when stored at -20°C . This defined shelf life, when supported by a Certificate of Analysis, provides procurement certainty. In contrast, the stability of an unlabeled, non-certified standard may not be as rigorously documented or guaranteed, introducing risk of degradation and inaccurate calibration . Furthermore, the product is noted to be stable at ambient temperature for short durations during shipping, which simplifies logistics compared to more thermally labile standards that require continuous cold-chain management.

Stability Storage Conditions Reference Material Shelf Life

Application in Chiral Analysis: Enabling Accurate Enantiomeric Fraction Determination

Recent studies have highlighted the importance of enantioselective analysis of quizalofop-ethyl, as the commercial herbicide is now marketed as the single enantiomer quizalofop-P-ethyl, which contains a small but significant impurity of the inactive M-enantiomer (~0.6%) [1]. In such studies, the use of a deuterated internal standard like Quizalofop-ethyl-d3 is critical for accurately determining the enantiomeric fraction (EF) and monitoring the enantioselective degradation of the compound in environmental matrices [2]. Without a suitable internal standard to correct for matrix effects that may differentially impact the P- and M- enantiomers during LC-MS/MS analysis, the calculated EF values could be biased, leading to incorrect conclusions about the compound's environmental fate and persistence [3].

Chiral Separation Enantioselective Analysis Quizalofop-P-ethyl Environmental Fate

Optimal Procurement Scenarios for Quizalofop-ethyl-d3 (CAS 1398065-84-3)


Regulatory Pesticide Residue Monitoring in Food and Feed (LC-MS/MS)

For contract research organizations (CROs), government food safety laboratories, and agrochemical companies performing residue analysis for regulatory compliance (e.g., EPA, EFSA, MHLW), Quizalofop-ethyl-d3 is the essential internal standard for the accurate and precise quantification of quizalofop-ethyl residues [1]. Its use directly enables methods to achieve the required performance criteria (recovery 70-120%, RSD ≤20%) mandated by guidelines like SANTE/11312/2021, ensuring data defensibility and minimizing the risk of costly re-analysis [2].

Environmental Fate and Metabolism Studies of Quizalofop Herbicides

In academic or industrial environmental fate studies investigating the degradation, transport, and metabolite formation of quizalofop-ethyl in soil, water, and plants, Quizalofop-ethyl-d3 is the preferred internal standard . It is particularly valuable for generating robust mass balances and accurately tracking the parent compound in the presence of complex matrix interferences, as demonstrated in recent enantioselective degradation studies [3].

Method Development and Validation for Multi-Residue LC-MS/MS Panels

For analytical chemists developing and validating new, high-throughput LC-MS/MS methods for the simultaneous determination of multiple pesticides in food or environmental samples, Quizalofop-ethyl-d3 is a critical component of the calibration strategy [4]. Its inclusion allows for the effective correction of matrix effects across diverse sample types (e.g., fatty, acidic, high-water content), ensuring the method is rugged, reproducible, and transferable [5].

Quality Control in Agrochemical Formulation Analysis

For quality control (QC) laboratories in the agrochemical manufacturing sector, Quizalofop-ethyl-d3 can be used as a highly specific internal standard for the accurate determination of the active ingredient (quizalofop-ethyl) in technical materials and formulated products (e.g., emulsifiable concentrates) using LC-MS/MS . This approach offers superior specificity and accuracy compared to traditional HPLC-UV methods, especially for analyzing complex formulations or when trace-level impurities must be quantified [6].

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